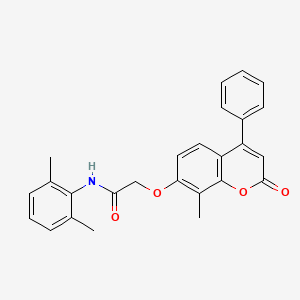

N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c1-16-8-7-9-17(2)25(16)27-23(28)15-30-22-13-12-20-21(19-10-5-4-6-11-19)14-24(29)31-26(20)18(22)3/h4-14H,15H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHIOITSOTQRUHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366940 | |

| Record name | N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4244-88-6 | |

| Record name | N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide (CAS Number: 4244-88-6) is a synthetic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular structure of this compound is represented by the following details:

| Property | Value |

|---|---|

| Molecular Formula | C26H23NO4 |

| Molecular Weight | 413.465 g/mol |

| Density | 1.254 g/cm³ |

| Boiling Point | 629.9 °C |

| Flash Point | 334.7 °C |

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. Studies have shown that flavonoids and chromene derivatives can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity of this compound may be attributed to its ability to donate electrons and stabilize free radicals.

Anticancer Properties

Several studies have explored the anticancer potential of chromene derivatives. For instance, a study demonstrated that compounds with structural similarities inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved may include the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer progression.

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. It is hypothesized that the compound may inhibit pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and enzymes (e.g., COX, LOX), thereby reducing inflammation in various models. These effects could be beneficial in treating conditions like arthritis and other inflammatory diseases.

The mechanisms underlying the biological activity of this compound are still being elucidated. However, it is believed that the compound interacts with specific molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory processes.

- Receptor Modulation : It could modulate receptors associated with pain and inflammation.

- Gene Expression : The compound may influence gene expression related to oxidative stress and apoptosis.

Case Studies

-

Anticancer Activity Study : A recent study evaluated the effects of various chromene derivatives on breast cancer cell lines. The results indicated that this compound significantly inhibited cell growth and induced apoptosis at micromolar concentrations.

Compound IC50 (µM) N-(2,6-dimethylphenyl)-... 15 Control (DMSO) >50 -

Anti-inflammatory Model : In an animal model of acute inflammation, treatment with N-(2,6-dimethylphenyl)-... resulted in a significant reduction in edema compared to the control group.

Treatment Edema Reduction (%) N-(2,6-dimethylphenyl)-... 60 Control 10

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

a. N-(2,6-Diethylphenyl)-2-(8-Methyl-2-Oxo-4-Phenylchromen-7-yl)Oxyacetamide

- Key Difference : Replacement of methyl groups with ethyl at the 2,6-positions of the phenyl ring.

b. N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide (Oxadixyl)

- Key Difference : Methoxy and oxazolidinyl substituents instead of the chromenyloxy group.

- Functional Role: Oxadixyl is a fungicide, indicating that the oxazolidinone ring enhances antifungal activity. The methoxy group may improve hydrogen bonding with target enzymes .

c. Metalaxyl and Benalaxyl

Acetamide Derivatives in Pesticide Chemistry

Several analogs highlight the versatility of the N-(2,6-dimethylphenyl)acetamide core in agrochemicals:

- Alachlor : 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide.

- Thenylchlor : 2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide.

Pharmacologically Relevant Analogs

Physicochemical and Functional Comparison

*Estimated based on structural similarity.

Research Findings and Implications

- Lipophilicity and Bioavailability : The target compound’s high XLogP3 (5.1) suggests strong membrane penetration but may limit aqueous solubility, a challenge shared with diethylphenyl analogs .

- Synthetic Flexibility : outlines synthetic routes for related acetamides, suggesting feasibility for derivatizing the target compound to optimize properties .

Q & A

Q. What are the optimal synthetic routes for N-(2,6-dimethylphenyl)-2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-step synthesis is typically required, involving:

- Coupling reactions : Chromenone derivatives are synthesized via Claisen-Schmidt condensations or Pechmann reactions, followed by functionalization of the 7-hydroxy group with acetamide moieties .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF) and mild bases (e.g., Na₂CO₃) are preferred for acetamide bond formation, as seen in analogous compounds .

- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .

Key parameters : Reaction time (6–24 hours), temperature (RT to 80°C), and stoichiometric ratios (1:1.5 for nucleophile:electrophile) must be systematically optimized .

Q. How can spectroscopic techniques (NMR, IR, MS) elucidate the structure of this compound and confirm regioselectivity in its synthesis?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Chromen-2-one core : δ 6.5–8.0 ppm (aromatic protons), δ 160–170 ppm (carbonyl carbons) .

- Acetamide group : δ 2.1–2.5 ppm (methyl groups on phenyl), δ 3.3–4.1 ppm (oxyacetamide CH₂) .

- Mass spectrometry : ESI/APCI(+) modes confirm molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and fragmentation patterns .

- Regioselectivity : NOE experiments or computational modeling (DFT) can resolve ambiguities in substitution patterns .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity, and how should controls be designed?

- Methodological Answer :

- Enzyme inhibition : Use fluorogenic substrates for proteases or kinases (e.g., trypsin, EGFR kinase) with IC₅₀ determination via dose-response curves .

- Antimicrobial activity : Follow CLSI guidelines for MIC/MBC testing against Gram-positive/negative strains, including positive (ciprofloxacin) and solvent controls .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with normalization to untreated cells and reference drugs (e.g., doxorubicin) .

Note : Include solvent-only and blank controls to rule out artifacts .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the compound’s binding affinity to biological targets, and what limitations exist?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, topoisomerases). Validate with co-crystallized ligands and RMSD thresholds <2.0 Å .

- DFT calculations : B3LYP/6-31G(d) basis sets predict electronic properties (HOMO-LUMO gaps, charge distribution) influencing reactivity .

Limitations : Solvation effects, protein flexibility, and entropic contributions are often underestimated .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Standardization : Ensure consistent assay protocols (e.g., incubation time, cell passage number) .

- Structural analogs : Compare activity trends with derivatives (Table 1) to identify substituent effects :

| Analog Substituents | Bioactivity Trend | Reference |

|---|---|---|

| Methoxybenzyl vs. methylphenyl | ↑ Antioxidant activity | |

| Chloro vs. hydroxy groups | ↓ Cytotoxicity |

- Meta-analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. How can reaction engineering principles optimize large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acetyl chloride additions) .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress; HPLC tracks byproduct formation .

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize variables (e.g., temperature, catalyst loading) .

Data Contradiction Analysis

Q. Why might solubility and stability profiles vary across studies, and how can these discrepancies be addressed?

- Methodological Answer :

- Solubility : Differences in solvent polarity (e.g., DMSO vs. aqueous buffers) and pH (e.g., phosphate vs. Tris buffers) significantly affect measurements .

- Stability : Degradation under light/heat can be mitigated by storing compounds in amber vials at −20°C .

- Standardization : Follow ICH guidelines for stability testing (Q1A-Q1E) and report exact experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.